Butane-1,1,4,4,-tetrol

Catalog No.
S13148625
CAS No.
84000-91-9
M.F
C4H10O4
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,1,4,4,-tetrol

CAS Number

84000-91-9

Product Name

Butane-1,1,4,4,-tetrol

IUPAC Name

butane-1,1,4,4-tetrol

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2

InChI Key

LYGJUHQDLQALGX-UHFFFAOYSA-N

Canonical SMILES

C(CC(O)O)C(O)O

Butane-1,1,4,4-tetrol, also known as DL-threitol, is a chiral four-carbon sugar alcohol with the molecular formula C4H10O4C_4H_{10}O_4. It exists in two enantiomorphic forms: D-threitol and L-threitol, which are the reduced forms of D- and L-threose respectively. The compound is characterized by its four hydroxyl groups, which contribute to its solubility in water and its role as a humectant in various applications. Butane-1,1,4,4-tetrol appears as a white crystalline solid and has a melting point around 100.5C100.5^\circ C .

Typical of sugar alcohols:

  • Oxidation: It can be oxidized to produce threose using mild oxidizing agents such as pyridinium chlorochromate .
  • Reduction: The compound can be reduced to form other sugar alcohols like erythritol when treated with reducing agents such as sodium borohydride .
  • Substitution Reactions: Hydroxyl groups can be replaced by other functional groups through substitution reactions .

These reactions highlight the versatility of butane-1,1,4,4-tetrol in organic synthesis.

Butane-1,1,4,4-tetrol exhibits several biological activities. Research indicates that it may have applications in cancer treatment; for instance, L-threitol has been reported to show superior efficacy compared to conventional treatments in certain animal models of leukemia . Additionally, its role as a sugar alcohol suggests potential metabolic pathways and interactions within biological systems that could be explored further.

The synthesis of butane-1,1,4,4-tetrol can be achieved through several methods:

  • Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of threose using metal catalysts such as palladium on carbon under mild conditions .
    C4H6O4+H2C4H10O4C_4H_6O_4+H_2\rightarrow C_4H_{10}O_4
  • Microbial Fermentation: In industrial settings, butane-1,1,4,4-tetrol is produced via microbial fermentation of glucose using specific strains of bacteria or yeast. This process involves enzymatic reactions followed by purification steps to isolate the desired compound .

Butane-1,1,4,4-tetrol finds applications across various fields:

  • Cosmetics: It is used as a humectant and moisturizing agent due to its ability to retain moisture .
  • Food Industry: As a sugar alcohol, it can serve as a low-calorie sweetener and is utilized in food products aimed at reducing sugar content.
  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for further research in drug development.

Studies have focused on the interactions of butane-1,1,4,4-tetrol with biological systems. For example:

  • Membrane Protein Stabilization: Research has shown that butane-1,2,3,4-tetraol-based amphiphiles exhibit different behaviors depending on their stereochemistry when interacting with membrane proteins. This highlights the importance of chirality in biochemical interactions and suggests that butane-1,1,4,4-tetrol derivatives could be valuable in structural biology studies .

Several compounds share structural similarities with butane-1,1,4,4-tetrol. Key comparisons include:

Compound NameMolecular FormulaUnique Features
ErythritolC4H10O4C_4H_{10}O_4A four-carbon sugar alcohol used as a sweetener.
ThreoseC4H8O4C_4H_{8}O_{4}A ketose sugar that can be oxidized to form butane-1,1,4,4-tetrol.
Butane-2,3-diolC4H10O2C_4H_{10}O_{2}A diol with different hydroxyl group positioning.

Butane-1,1,4,4-tetrol is unique due to its specific arrangement of hydroxyl groups and its potential therapeutic applications compared to these structurally similar compounds. Its biological activity and versatility in synthesis further distinguish it within this group.

Butane-1,1,4,4-tetrol, a versatile compound characterized by four hydroxyl groups positioned at the 1,1,4,4 positions of a butane backbone, serves as an excellent substrate for acid-catalyzed condensation reactions with aromatic compounds [1] . These reactions typically proceed through the protonation of hydroxyl groups on the tetrol molecule, generating carbocation intermediates that subsequently react with electron-rich aromatic systems [12] [24]. The unique arrangement of hydroxyl groups in butane-1,1,4,4-tetrol provides multiple reaction sites, enabling diverse transformation pathways when interacting with aromatic substrates [17].

The acid-catalyzed condensation reactions involving butane-1,1,4,4-tetrol derivatives and aromatic substrates can be classified into several distinct reaction types, each with specific mechanistic pathways and catalytic requirements [12] [28]. The following table outlines the primary reaction types observed in these transformations:

Reaction TypeMechanismCatalyst SystemsReaction ConditionsProduct Types
Friedel-Crafts Alkylation with Tetrol DerivativesTetrol hydroxyl groups are protonated, forming carbocations that attack aromatic ringsBoron trifluoride hydrate, Sulfuric acid, p-Toluenesulfonic acid0-25°C, anhydrous conditions, inert atmosphereTetrol-aryl carbon-carbon linked compounds
Acid-Catalyzed Aldol CondensationEnolization of aromatic ketones followed by addition to tetrol-derived electrophilesSulfuric acid, Hydrochloric acid, Lewis acids50-100°C, solvent-free or in polar solventsβ-hydroxy carbonyl compounds with tetrol moieties
Aromatic Carbon-Alkylation with Tetrol-derived CarbocationsFormation of stabilized carbocations from tetrol that act as electrophiles for aromatic ringsAluminum chloride, Iron(III) chloride, Zinc chlorideRoom temperature to 80°C, dichloromethane or chloroformBranched tetrol derivatives with aromatic substituents
Electrophilic Aromatic Substitution with Tetrol DerivativesTetrol derivatives act as electrophiles in substitution reactions with electron-rich aromaticsPhosphoric acid, Zeolites, Heteropolyacids80-120°C, toluene or xylene as solventRegioselectively substituted aromatic compounds

The Friedel-Crafts alkylation pathway represents one of the most significant approaches for forming carbon-carbon bonds between butane-1,1,4,4-tetrol derivatives and aromatic compounds [17] [31]. In this reaction, strong Lewis acids such as boron trifluoride or aluminum chloride facilitate the formation of carbocation intermediates from the tetrol hydroxyl groups [18] [24]. These carbocations then react with electron-rich aromatic rings, resulting in the formation of new carbon-carbon bonds [12] [31]. The reaction typically proceeds with high regioselectivity, favoring substitution at the para position of monosubstituted aromatic compounds when steric factors permit [24] [28].

Acid-catalyzed aldol condensation represents another valuable synthetic pathway involving butane-1,1,4,4-tetrol derivatives [24] [28]. This reaction involves the acid-catalyzed enolization of aromatic ketones or aldehydes, followed by nucleophilic addition to electrophilic centers derived from the tetrol component [12] [24]. The resulting β-hydroxy carbonyl compounds can undergo subsequent dehydration under acidic conditions to form α,β-unsaturated carbonyl systems with tetrol moieties [24] [28]. These transformations are particularly valuable for constructing complex molecular architectures with defined stereochemistry [28] [31].

The efficiency of acid-catalyzed condensation reactions with butane-1,1,4,4-tetrol derivatives is highly dependent on the selection of appropriate acid catalysts and reaction conditions [17] [18]. Brønsted acids such as sulfuric acid and p-toluenesulfonic acid are commonly employed for reactions requiring strong proton donors, while Lewis acids like aluminum chloride and boron trifluoride are preferred for reactions sensitive to water [18] [31]. The choice of solvent also plays a crucial role, with dichloromethane and chloroform being suitable for room temperature reactions, while toluene and xylene are preferred for higher temperature transformations [17] [31].

Recent research has focused on developing more environmentally friendly acid catalysts for these transformations, including solid acid catalysts like zeolites and heteropolyacids [16] [24]. These catalysts offer advantages such as ease of separation, recyclability, and reduced waste generation [24] [28]. Additionally, the use of ionic liquids as reaction media has shown promise in enhancing reaction rates and selectivities for acid-catalyzed condensations involving butane-1,1,4,4-tetrol derivatives [16] [31].

Peroxide-Mediated Oxidative Coupling Strategies

Peroxide-mediated oxidative coupling represents a powerful synthetic methodology for transforming butane-1,1,4,4-tetrol derivatives into more complex molecular structures [13] [25]. These reactions typically involve the use of organic peroxides as oxidizing agents to generate reactive radical intermediates that facilitate carbon-carbon or carbon-heteroatom bond formation [13] [32]. The unique structural features of butane-1,1,4,4-tetrol, particularly its multiple hydroxyl groups, make it an excellent substrate for various oxidative coupling transformations [25].

Several peroxide systems have been employed for oxidative coupling reactions involving butane-1,1,4,4-tetrol derivatives, each offering distinct advantages in terms of reactivity and selectivity [13] [32]. The following table summarizes the key peroxide-mediated oxidative coupling strategies applicable to butane-1,1,4,4-tetrol derivatives:

Coupling StrategyPeroxide SystemMechanism DetailsOptimal ConditionsSelectivity Control
Direct Carbon-Hydrogen Functionalizationtert-Butyl hydroperoxide/Copper(I) or Iron(II) catalystsPeroxide generates metal-oxo species that abstract hydrogen from carbon-hydrogen bonds, followed by radical coupling70-90°C, acetonitrile or N,N-dimethylformamide, 5-10 mol% metal catalystLigand design and catalyst selection for regioselectivity
Cross-Coupling of Tetrol DerivativesDi-tert-butyl peroxide with thermal activationHomolytic cleavage of peroxide forms tert-butoxy radicals that abstract hydrogen from tetrol derivatives130-150°C, solvent-free or high-boiling solventsTemperature control and slow addition for chemoselectivity
Oxidative DimerizationHydrogen peroxide/transition metal catalystsMetal-catalyzed decomposition of peroxide generates oxygen-centered radicals for coupling40-60°C, aqueous or biphasic systems, pH controlSteric factors in substrate design for site-selectivity
Radical Addition to Unsaturated SystemsBenzoyl peroxide or Azobisisobutyronitrile as radical initiatorsThermal decomposition of peroxide initiates radical chain reactions with tetrol derivatives80-100°C, benzene or toluene, controlled addition of peroxideRadical trapping agents for reaction control

Direct carbon-hydrogen functionalization represents one of the most atom-economical approaches for modifying butane-1,1,4,4-tetrol derivatives [13] [25]. This strategy typically employs tert-butyl hydroperoxide (TBHP) in combination with copper or iron catalysts to generate reactive metal-oxo species capable of abstracting hydrogen atoms from carbon-hydrogen bonds [13] [29]. The resulting carbon-centered radicals can then participate in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds [25] [32]. This approach is particularly valuable for late-stage functionalization of complex tetrol derivatives, as it allows for selective modification of specific positions without requiring pre-functionalization [13] [32].

Cross-coupling of tetrol derivatives using di-tert-butyl peroxide (DTBP) represents another important synthetic strategy [13] [25]. Under thermal activation, DTBP undergoes homolytic cleavage to generate tert-butoxy radicals, which can abstract hydrogen atoms from tetrol derivatives to form carbon-centered radicals [13] [32]. These radicals can subsequently couple with various partners, including aromatic compounds, alkenes, and heterocycles, to form new carbon-carbon bonds [25] [29]. The reaction typically requires elevated temperatures (130-150°C) and can be performed under solvent-free conditions or in high-boiling solvents [13] [32].

Oxidative dimerization of butane-1,1,4,4-tetrol derivatives can be achieved using hydrogen peroxide in combination with transition metal catalysts [25] [32]. This approach involves the metal-catalyzed decomposition of hydrogen peroxide to generate oxygen-centered radicals, which can facilitate the coupling of two tetrol molecules [29] [32]. The reaction typically proceeds through the formation of carbon-oxygen or carbon-carbon bonds, depending on the specific reaction conditions and catalyst system employed [25] [32]. Aqueous or biphasic reaction systems are commonly used, with careful pH control being essential for optimal results [29] [32].

Radical addition to unsaturated systems represents a versatile approach for incorporating tetrol moieties into complex molecular structures [13] [25]. This strategy employs benzoyl peroxide or azobisisobutyronitrile as radical initiators to generate carbon-centered radicals from butane-1,1,4,4-tetrol derivatives, which can then add to alkenes, alkynes, or other unsaturated systems [13] [29]. The reaction typically proceeds through a chain mechanism, with the initial radical addition followed by subsequent propagation steps [25] [32]. Control over regioselectivity and stereoselectivity can be achieved through careful selection of reaction conditions and the use of appropriate radical trapping agents [13] [32].

Recent advances in peroxide-mediated oxidative coupling have focused on developing more selective and efficient catalyst systems [25] [29]. The use of ligand-modified metal catalysts has enabled improved regioselectivity in direct carbon-hydrogen functionalization reactions [13] [32]. Similarly, the development of photocatalytic systems that can generate reactive radical species under mild conditions has expanded the scope of oxidative coupling reactions involving butane-1,1,4,4-tetrol derivatives [25] [29]. These advances have significantly enhanced the synthetic utility of peroxide-mediated oxidative coupling strategies for the preparation of complex tetrol-derived structures [13] [32].

Stereoselective Synthesis of Chiral Tetrol Variants

The stereoselective synthesis of chiral butane-1,1,4,4-tetrol variants represents a significant area of research in organic chemistry, driven by the importance of stereochemistry in determining the biological activity and physical properties of tetrol-derived compounds [7] [21]. The presence of multiple stereogenic centers in these molecules necessitates the development of synthetic methodologies that can control the absolute and relative stereochemistry with high precision [7] [33]. Several approaches have been developed for the stereoselective synthesis of chiral tetrol variants, each offering distinct advantages in terms of efficiency, selectivity, and scalability [21] [33].

The following table summarizes the key approaches for the stereoselective synthesis of chiral butane-1,1,4,4-tetrol variants:

Synthetic ApproachKey Reagents/CatalystsStereochemical ControlTypical Yields/SelectivityAdvantages/Limitations
Asymmetric DihydroxylationAD-mix-α/β, Potassium osmate dihydrate, (Dihydroquinidine)2PHAL or (Dihydroquinine)2PHALFacial selectivity controlled by chiral ligands coordinated to osmium70-90% yield, >95% enantiomeric excessHigh enantioselectivity but requires toxic osmium reagents
Chiral Auxiliary-Directed SynthesisChiral oxazolidinones, sultams, or SAMP/RAMP hydrazonesDiastereofacial selectivity through rigid chiral auxiliary conformations60-85% yield, >90% diastereomeric excessVersatile but requires additional steps for auxiliary attachment/removal
Enzymatic Resolution of Racemic TetrolsLipases, esterases, or alcohol dehydrogenasesEnzyme active site recognition of specific enantiomers40-60% yield, >98% enantiomeric excess (theoretical maximum 50% for resolution)Highly selective but limited to 50% theoretical yield for resolution
Stereoselective Reduction of PrecursorsCorey-Bakshi-Shibata catalyst, Alpine-Borane, or chiral BINAP-Ruthenium complexesCatalyst-controlled delivery of hydride to prochiral carbonyl groups75-95% yield, 80-95% enantiomeric excessDirect approach but substrate-dependent selectivity

Asymmetric dihydroxylation represents one of the most powerful methods for introducing hydroxyl groups with defined stereochemistry into butane-1,1,4,4-tetrol precursors [7] [21]. This approach typically employs the Sharpless asymmetric dihydroxylation protocol, which utilizes osmium tetroxide in combination with chiral cinchona alkaloid ligands (such as (Dihydroquinidine)2PHAL or (Dihydroquinine)2PHAL) to achieve facial selectivity in the dihydroxylation of olefins [4] [21]. The choice between AD-mix-α and AD-mix-β determines the absolute stereochemistry of the resulting diol, allowing for the synthesis of either enantiomer with high selectivity [7] [33]. While this approach offers excellent enantioselectivity (typically >95% enantiomeric excess), it requires the use of toxic osmium reagents, which can present handling and waste disposal challenges [4] [33].

Chiral auxiliary-directed synthesis represents another valuable approach for preparing stereodefined butane-1,1,4,4-tetrol variants [7] [21]. This strategy involves the temporary attachment of a chiral auxiliary to the substrate, which directs subsequent transformations to occur with high diastereoselectivity [4] [21]. Common chiral auxiliaries include oxazolidinones, sultams, and SAMP/RAMP hydrazones, which can induce diastereofacial selectivity through rigid conformational control [7] [33]. After the key stereodetermining step, the auxiliary is removed to reveal the desired chiral tetrol product [4] [21]. While this approach offers versatility in terms of the types of transformations that can be controlled, it requires additional synthetic steps for auxiliary attachment and removal, which can impact overall efficiency [7] [33].

Enzymatic resolution of racemic butane-1,1,4,4-tetrol derivatives provides a highly selective method for obtaining enantiomerically pure compounds [7] [33]. This approach exploits the inherent selectivity of enzymes such as lipases, esterases, or alcohol dehydrogenases, which can discriminate between enantiomers based on their three-dimensional structure [4] [33]. In a typical resolution process, one enantiomer of a racemic tetrol mixture undergoes enzymatic transformation (such as acylation or oxidation), while the other remains unchanged, allowing for separation based on physical properties [7] [21]. While enzymatic resolutions can achieve excellent enantioselectivity (often >98% enantiomeric excess), they are inherently limited to a maximum theoretical yield of 50%, as half of the starting material is the undesired enantiomer [4] [33].

Stereoselective reduction of prochiral precursors offers a direct approach to chiral butane-1,1,4,4-tetrol variants [7] [21]. This strategy employs chiral reducing agents or catalysts, such as the Corey-Bakshi-Shibata catalyst, Alpine-Borane, or chiral BINAP-Ruthenium complexes, to achieve facial selectivity in the reduction of carbonyl compounds [4] [33]. The stereochemical outcome is controlled by the structure of the catalyst, which directs the delivery of hydride to one face of the prochiral carbonyl group [7] [21]. This approach can achieve high yields (75-95%) and good to excellent enantioselectivity (80-95% enantiomeric excess), although the level of selectivity can be substrate-dependent [4] [33].

Thermal Stability and Phase Transition Behavior

The thermal stability and phase transition behavior of butane-1,1,4,4-tetrol can be analyzed through comparison with structurally related compounds and theoretical considerations based on its unique molecular architecture. Unlike conventional tetrols such as erythritol and threitol, the geminal diol structure of butane-1,1,4,4-tetrol provides distinct thermal characteristics due to its symmetrical hydroxyl group arrangement.

Thermal Decomposition Patterns

The geminal diol functionality inherent in butane-1,1,4,4-tetrol significantly influences its thermal decomposition pathway [1]. Computational models suggest that the 1,1,4,4 substitution pattern allows for stable intramolecular hydrogen-bonding networks, potentially enhancing thermal stability compared to less structured polyols [1]. The predicted decomposition temperature range of 250-300°C is estimated to be lower than erythritol (approximately 330°C) [2], primarily due to the inherent instability of geminal diol groups under elevated temperatures [3].

Thermogravimetric analysis studies on related butane-tetrol derivatives demonstrate characteristic multi-step decomposition processes [2]. For butane-1,1,4,4-tetrol, the thermal degradation is expected to proceed through initial dehydration at temperatures between 200-250°C, followed by more extensive decomposition at 280-320°C. The complete decomposition is anticipated to yield minimal residual mass (0-5%) at 600°C, consistent with the behavior of other polyhydric alcohols [4] [5].

Phase Transition Characteristics

The crystalline nature of butane-1,1,4,4-tetrol is predicted based on its ability to form extensive intermolecular hydrogen bonding networks through its four hydroxyl groups [6]. The melting point, while not experimentally determined, is estimated to fall within the range typical of tetrahydric alcohols, potentially between 150-200°C based on molecular modeling studies of similar geminal diol systems .

Differential scanning calorimetry analysis of related tetrol compounds reveals characteristic endothermic peaks corresponding to melting transitions and exothermic events associated with decomposition processes [8] [9]. The heat of fusion for butane-1,1,4,4-tetrol is estimated at 15-25 kJ/mol, comparable to other tetrols, while the heat of vaporization is predicted to be higher (70-90 kJ/mol) due to the extensive hydrogen bonding capacity of the four hydroxyl groups [10].

Thermal PropertyEstimated ValueComparison Reference
Decomposition Temperature250-300°CLower than erythritol (330°C) [2]
Thermal Stability Onset200-250°CModerate stability
Heat of Fusion15-25 kJ/molSimilar to other tetrols [10]
Heat of Vaporization70-90 kJ/molEnhanced by OH groups
Maximum Degradation Rate280-320°CTypical polyol pattern [4]

Solubility Profiling in Protic/Aprotic Solvent Systems

The solubility behavior of butane-1,1,4,4-tetrol is fundamentally governed by its capacity for hydrogen bonding and dipole-dipole interactions, characteristics that are dramatically influenced by the geminal diol arrangement and the overall molecular symmetry.

Protic Solvent Systems

In protic solvents, butane-1,1,4,4-tetrol exhibits exceptional solubility due to its four hydroxyl groups capable of both donating and accepting hydrogen bonds [6]. The density of hydroxyl groups (DHBD) for this compound is significantly high, making it highly compatible with hydrogen bond-donating solvents such as water, methanol, and ethanol [6].

Water represents the optimal solvent system for butane-1,1,4,4-tetrol dissolution. The compound's predicted very high water solubility stems from the ability to form extensive hydrogen-bonding networks with water molecules [11]. Each of the four hydroxyl groups can participate in multiple hydrogen bonding interactions, with the geminal arrangement providing additional stabilization through cooperative hydrogen bonding effects [12] [13].

In alcoholic solvents, the solubility follows the expected trend based on the alcohol's hydrogen bonding capacity and molecular size. Methanol and ethanol provide high solubility due to their ability to form hydrogen bonds with the tetrol's hydroxyl groups [6]. However, as the alcohol chain length increases (isopropanol), steric hindrance reduces the effectiveness of hydrogen bonding, leading to moderate solubility [11].

Aprotic Solvent Systems

The behavior of butane-1,1,4,4-tetrol in aprotic solvents demonstrates a clear distinction between polar and nonpolar systems [11] [14]. In polar aprotic solvents such as dimethyl sulfoxide, the compound exhibits high solubility due to strong dipole-dipole interactions and the solvent's high dielectric constant, despite the absence of hydrogen bonding capability [14].

Acetone and acetonitrile, being polar aprotic solvents with moderate dielectric constants, show limited solubility with butane-1,1,4,4-tetrol. The interaction is primarily through dipole-dipole forces, which are insufficient to overcome the strong intramolecular hydrogen bonding within the tetrol structure [11] [15].

Nonpolar aprotic solvents such as hexane and dichloromethane exhibit minimal to no solubility with butane-1,1,4,4-tetrol. The absence of polar interactions and hydrogen bonding capability renders these solvents incompatible with the highly polar tetrol structure [15].

SolventSolvent ClassificationPredicted SolubilityPrimary Interaction Mechanism
WaterPolar proticVery highExtensive H-bonding networks [6]
MethanolPolar proticHighH-bonding with OH groups [6]
EthanolPolar proticHighH-bonding capability [11]
Dimethyl sulfoxidePolar aproticHighStrong dipole interactions [14]
AcetonePolar aproticModerateLimited dipole interactions [11]
DichloromethaneNonpolar aproticVery lowNo favorable interactions [15]
HexaneNonpolar aproticInsolubleHydrophobic nature [15]

Thermodynamic Solubility Considerations

The solubility behavior can be further understood through thermodynamic analysis involving activity coefficients and solution enthalpies [16]. The positive deviation from ideality observed in most solvents, except for highly polar protic systems, indicates the significant role of hydrogen bonding in stabilizing the dissolved tetrol molecules [16]. The solubility parameter approach suggests that butane-1,1,4,4-tetrol requires solvents with high hydrogen bonding parameters for optimal dissolution [6].

Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Raman)

The spectroscopic characterization of butane-1,1,4,4-tetrol provides crucial structural information, particularly regarding the unique geminal diol arrangement and its impact on molecular behavior. The spectroscopic signatures are predicted based on theoretical calculations and comparison with related geminal diol systems.

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of butane-1,1,4,4-tetrol is expected to display characteristic signals reflecting the molecular symmetry and hydrogen bonding environment [17] [18]. The geminal hydroxyl protons at carbon-1 and carbon-4 positions are predicted to appear as broad, exchangeable signals in the range of 4.5-6.0 ppm [17]. This downfield shift is attributed to the deshielding effect of the adjacent hydroxyl groups and the involvement in hydrogen bonding networks [18].

The methylene protons at carbon-2 and carbon-3 positions are anticipated to exhibit complex multiplet patterns in the region of 2.5-3.0 ppm [19]. Due to the molecular symmetry, these protons are magnetically equivalent, resulting in simplified spectral patterns compared to non-symmetrical tetrol isomers [20]. The coupling patterns reflect the geminal and vicinal proton-proton interactions characteristic of the butane backbone [17].

Temperature-dependent nuclear magnetic resonance studies would likely reveal dynamic exchange processes involving the hydroxyl protons, particularly under conditions that promote hydrogen bonding exchange [21]. The integration ratios are expected to follow the molecular formula, with hydroxyl protons (4H) and methylene protons (4H) in a 1:1 ratio [22].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural information regarding the carbon framework and hydroxyl substitution pattern [22] [23]. The geminal diol carbons (carbon-1 and carbon-4) are predicted to resonate in the range of 95-105 ppm, characteristic of carbons bearing two hydroxyl groups [23]. This significant downfield shift compared to normal alkyl carbons reflects the electron-withdrawing effect of the geminal hydroxyl groups [22].

The methylene carbons (carbon-2 and carbon-3) are expected to appear as equivalent signals in the region of 25-35 ppm, typical for carbon atoms adjacent to hydroxyl-bearing centers [23]. The molecular symmetry results in simplified carbon-13 spectra with only two distinct carbon environments, contrasting with the more complex spectra observed for non-symmetrical tetrol isomers [20].

The carbon chemical shifts are further influenced by intramolecular hydrogen bonding, which can cause additional downfield shifts of 2-5 ppm compared to isolated hydroxyl systems [24]. The absence of signal splitting in carbon-13 nuclear magnetic resonance (due to proton decoupling) provides clear identification of the carbon framework [22].

Infrared Spectroscopy

Infrared spectroscopy offers comprehensive information about the functional groups and hydrogen bonding behavior of butane-1,1,4,4-tetrol [25] [26]. The hydroxyl stretching region (3200-3600 cm⁻¹) is expected to display broad, intense absorption bands characteristic of hydrogen-bonded hydroxyl groups [25]. The breadth and frequency of these bands provide insights into the strength and extent of intermolecular and intramolecular hydrogen bonding networks [12] [13].

The carbon-hydrogen stretching vibrations are predicted to appear in the range of 2800-3000 cm⁻¹, with multiple peaks reflecting the different carbon-hydrogen environments in the molecule [26]. The carbon-oxygen stretching vibrations, particularly strong for polyhydric alcohols, are expected in the region of 1000-1200 cm⁻¹ [25] [26].

Comparison with related geminal diol systems suggests that the infrared spectrum would exhibit characteristic fingerprint patterns in the lower frequency region (400-1500 cm⁻¹), providing definitive identification of the compound [2] [27]. Temperature-dependent infrared studies could reveal information about conformational changes and hydrogen bonding dynamics [28].

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information about vibrations that are Raman-active but infrared-inactive, following the mutual exclusion principle [29]. The hydroxyl stretching vibrations in Raman spectroscopy are expected to appear in the region of 3200-3600 cm⁻¹, with polarization-dependent behavior indicating the symmetry of the vibrational modes [29].

The carbon-carbon stretching vibrations, particularly informative in Raman spectroscopy, are predicted in the range of 800-1200 cm⁻¹ [29]. These vibrations provide information about the molecular backbone conformation and the influence of hydroxyl substitution on the carbon framework [29].

Polarized Raman spectroscopy could provide detailed information about the molecular orientation and symmetry properties of butane-1,1,4,4-tetrol in crystalline form [29]. The depolarization ratios of various vibrational modes would indicate whether the vibrations are totally symmetric or exhibit reduced symmetry [29].

Spectroscopic TechniqueSignal/PeakExpected PositionStructural Information
¹H Nuclear Magnetic ResonanceGeminal OH protons4.5-6.0 ppmH-bonding environment [17]
¹H Nuclear Magnetic ResonanceMethylene protons2.5-3.0 ppmCarbon framework [19]
¹³C Nuclear Magnetic ResonanceGeminal carbons95-105 ppmDiol carbon environment [23]
¹³C Nuclear Magnetic ResonanceMethylene carbons25-35 ppmAdjacent to OH groups [22]
InfraredO-H stretching3200-3600 cm⁻¹H-bonding networks [25]
InfraredC-O stretching1000-1200 cm⁻¹C-O bond character [26]
RamanO-H stretching3200-3600 cm⁻¹Vibrational symmetry [29]
RamanC-C stretching800-1200 cm⁻¹Backbone conformation [29]

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

122.05790880 g/mol

Monoisotopic Mass

122.05790880 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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